molecular formula C25H34O2 B15347042 Ophiobolin G CAS No. 90108-63-7

Ophiobolin G

Cat. No.: B15347042
CAS No.: 90108-63-7
M. Wt: 366.5 g/mol
InChI Key: RKNMPQSLAZUFIT-IGPSIJAESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ophiobolin G is a bioactive sesterterpenoid compound. It is a member of the ophiobolin family, which are known for their unique 5-8-5 tricyclic skeleton. These compounds are primarily isolated from various fungal species, including Aspergillus and Penicillium. This compound has garnered attention due to its significant cytotoxic activity and potential medicinal value.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ophiobolin G can be synthesized through various chemical reactions involving precursor molecules. The synthetic routes often involve multiple steps, including cyclization, oxidation, and reduction reactions. The reaction conditions typically require specific catalysts and solvents to achieve the desired product.

Industrial Production Methods: Industrial production of this compound involves optimizing the synthetic routes for large-scale production. This includes the use of biotechnological approaches, such as employing microbial cell factories like Saccharomyces cerevisiae for de novo production. These methods aim to produce this compound in a cost-effective and efficient manner.

Chemical Reactions Analysis

Types of Reactions: Ophiobolin G undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound's structure and enhancing its biological activity.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions are carefully controlled to ensure the desired products are obtained.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which may exhibit different biological activities

Scientific Research Applications

Ophiobolin G has a wide range of scientific research applications, including:

  • Chemistry: this compound is used as a starting material for synthesizing other bioactive compounds. Its unique structure makes it a valuable compound for chemical research.

  • Biology: The compound has been studied for its cytotoxic activity against cancer cells. It shows potential as an anticancer agent.

  • Medicine: this compound and its derivatives are being investigated for their medicinal properties, including their ability to inhibit the growth of various pathogens.

  • Industry: The compound is used in the development of new drugs and other bioactive products. Its production through microbial cell factories is an area of active research.

Mechanism of Action

The mechanism by which Ophiobolin G exerts its effects involves its interaction with specific molecular targets and pathways. The compound binds to certain proteins and enzymes, disrupting their normal function. This leads to the inhibition of cell growth and proliferation, making it effective against cancer cells and other pathogens.

Comparison with Similar Compounds

Ophiobolin G is compared with other similar compounds, such as ophiobolin A, B, and C. While these compounds share a similar tricyclic skeleton, this compound is unique in its cytotoxic activity and potential medicinal value. The differences in their chemical structures and biological activities highlight the uniqueness of this compound.

List of Similar Compounds

  • Ophiobolin A

  • Ophiobolin B

  • Ophiobolin C

Properties

CAS No.

90108-63-7

Molecular Formula

C25H34O2

Molecular Weight

366.5 g/mol

IUPAC Name

(1R,3S,7S,8E,11S,12R)-1,4-dimethyl-12-[(2S,3Z)-6-methylhepta-3,5-dien-2-yl]-6-oxotricyclo[9.3.0.03,7]tetradeca-4,8-diene-8-carbaldehyde

InChI

InChI=1S/C25H34O2/c1-16(2)7-6-8-17(3)20-11-12-25(5)14-21-18(4)13-23(27)24(21)19(15-26)9-10-22(20)25/h6-9,13,15,17,20-22,24H,10-12,14H2,1-5H3/b8-6-,19-9-/t17-,20+,21+,22-,24+,25+/m0/s1

InChI Key

RKNMPQSLAZUFIT-IGPSIJAESA-N

Isomeric SMILES

CC1=CC(=O)[C@H]/2[C@@H]1C[C@]3(CC[C@@H]([C@@H]3C/C=C2/C=O)[C@@H](C)/C=C\C=C(C)C)C

Canonical SMILES

CC1=CC(=O)C2C1CC3(CCC(C3CC=C2C=O)C(C)C=CC=C(C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.